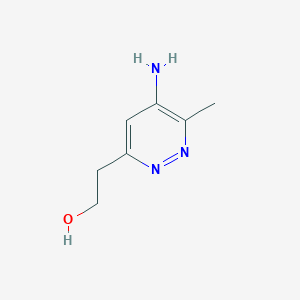
(E)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate is a chemical compound that belongs to the class of organophosphates. This compound is known for its role in various biochemical processes and its potential applications in scientific research and industry. It is a lithium salt of a phosphate ester derived from a geranyl group, which is a common structural motif in natural products and synthetic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate typically involves the reaction of geraniol with phosphoric acid, followed by the addition of lithium hydroxide to form the lithium salt. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include ethanol or methanol.
Catalysts: Acid catalysts such as sulfuric acid may be used to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors where geraniol and phosphoric acid are continuously fed into the system. The reaction mixture is then neutralized with lithium hydroxide, and the product is purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Ammonia, amines, or thiols.
Major Products
The major products formed from these reactions include geranyl aldehyde, geranyl alcohol, and various substituted geranyl derivatives.
Applications De Recherche Scientifique
(E)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the geranyl group into molecules.
Biology: The compound is studied for its role in the biosynthesis of terpenoids and other natural products.
Medicine: Research has shown its potential antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (E)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in the biosynthesis of terpenoids.
Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects such as antimicrobial and anti-inflammatory activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Geranyl Phosphate: A related compound that is also a precursor in the biosynthesis of terpenoids.
Geranyl Pyrophosphate: Another related compound with a pyrophosphate ester instead of a phosphate ester.
Uniqueness
(E)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate is unique due to its lithium salt form, which may confer different solubility and reactivity properties compared to its ammonium or sodium counterparts. This uniqueness makes it valuable in specific applications where lithium ions play a crucial role.
Propriétés
Formule moléculaire |
C10H17Li2O4P |
|---|---|
Poids moléculaire |
246.1 g/mol |
Nom IUPAC |
dilithium;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphate |
InChI |
InChI=1S/C10H19O4P.2Li/c1-9(2)5-4-6-10(3)7-8-14-15(11,12)13;;/h5,7H,4,6,8H2,1-3H3,(H2,11,12,13);;/q;2*+1/p-2/b10-7+;; |
Clé InChI |
LEPMLCHRGMSDTM-WRQJSNHTSA-L |
SMILES isomérique |
[Li+].[Li+].CC(=CCC/C(=C/COP(=O)([O-])[O-])/C)C |
SMILES canonique |
[Li+].[Li+].CC(=CCCC(=CCOP(=O)([O-])[O-])C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-1H-benzo[d]imidazole](/img/structure/B12827410.png)




![N-[(E)-2-chloro-2-(4-chlorophenyl)-1-(piperidine-1-carbonyl)vinyl]benzamide](/img/structure/B12827461.png)
![3,4,6,7-Tetrahydroxy-2-(hydroxymethyl)-8-((E)-3-(4-hydroxyphenyl)acryloyl)-6-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4,4a,6,9b-tetrahydro-2H-pyrano[3,2-b]benzofuran-9(3H)-one](/img/structure/B12827469.png)



![N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12827485.png)
![(4'-Tert-butyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12827489.png)

![N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline](/img/structure/B12827498.png)
